1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone is a compound that features a thiazole ring, a piperidine ring, and a bromine substituent. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry
Scientific Research Applications
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is known for its biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drug candidates.
Biological Studies: The compound is used in biological studies to investigate its effects on various biochemical pathways and molecular targets.
Industrial Applications: The compound’s reactivity makes it valuable in the synthesis of other complex molecules used in the pharmaceutical and chemical industries.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, including “1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone”, with improved efficacy and safety profiles .
Biochemical Analysis
Biochemical Properties
1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of various biologically active compounds . This compound has been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can modulate the activity of neurotransmitters like acetylcholine, influencing nervous system functions .
Cellular Effects
The effects of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce a G2 cell cycle arrest, leading to apoptosis in cancer cells . It also affects the synthesis of neurotransmitters, thereby altering neuronal communication and potentially offering neuroprotective benefits . The modulation of these cellular processes highlights the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell death . This compound also inhibits or activates specific enzymes, leading to changes in gene expression and cellular function. The thiazole ring’s aromaticity allows it to participate in donor-acceptor and nucleophilic reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone over time have been studied in laboratory settings. This compound is known to be slightly soluble in water and more soluble in alcohol and ether . Its stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, including apoptosis and altered gene expression .
Dosage Effects in Animal Models
The effects of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone vary with different dosages in animal models. At lower doses, it has been observed to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to participate in metabolic reactions that influence metabolic flux and metabolite levels . This compound’s interactions with enzymes such as topoisomerase II further underscore its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound’s solubility properties enable it to be distributed in various cellular compartments, affecting its localization and accumulation . The interactions with transporters and binding proteins play a crucial role in determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone is influenced by targeting signals and post-translational modifications. This compound has been observed to localize in the nucleus, where it interacts with DNA and topoisomerase II . Additionally, its presence in other cellular compartments, such as the cytoplasm and mitochondria, can affect its activity and function. The specific localization of this compound within cells is critical for understanding its biochemical and therapeutic effects.
Preparation Methods
The synthesis of 1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine derivative under basic conditions.
Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with ethanone under appropriate reaction conditions to yield the target compound.
Chemical Reactions Analysis
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Comparison with Similar Compounds
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of a thiazole ring, a piperidine ring, and a bromine substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-7-10(12)16-11(13-7)9-4-3-5-14(6-9)8(2)15/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBAZJWBMIPVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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